molecular formula C5H9F3O2S B1531308 1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol CAS No. 1343386-93-5

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol

Cat. No.: B1531308
CAS No.: 1343386-93-5
M. Wt: 190.19 g/mol
InChI Key: LLVLRFFFOACYLU-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol is a fluorinated alcohol characterized by a trifluoromethyl group at the C1 position and a sulfanyl-linked hydroxyethyl substituent at C2. Its IUPAC name explicitly defines the hydroxyethylsulfanyl (-SCH₂CH₂OH) moiety, which distinguishes it from other fluorinated propanol derivatives.

Properties

IUPAC Name

1,1,1-trifluoro-3-(2-hydroxyethylsulfanyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F3O2S/c6-5(7,8)4(10)3-11-2-1-9/h4,9-10H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLVLRFFFOACYLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCC(C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol (CAS No. 1343386-93-5) is a fluorinated organic compound with a unique molecular structure that includes a trifluoromethyl group and a thiol functional group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

The molecular formula of this compound is C₅H₉F₃O₂S, with a molecular weight of 190.19 g/mol. The compound's structure includes significant functional groups that contribute to its reactivity and biological interactions:

PropertyValue
Molecular FormulaC₅H₉F₃O₂S
Molecular Weight190.19 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of this compound can be attributed to its ability to interact with various biological systems. The trifluoromethyl group enhances lipophilicity, while the thiol group can participate in redox reactions, potentially affecting cellular signaling pathways.

Key Mechanisms:

  • Antioxidant Activity: The thiol group may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases linked to enzyme dysregulation.

Research Findings

Recent studies have focused on the biological implications of compounds structurally similar to this compound. For instance:

  • A study demonstrated that related fluorinated compounds exhibited significant antibacterial properties against various strains of bacteria, suggesting potential applications in antimicrobial therapies .
  • Another research highlighted the role of sulfur-containing compounds in modulating cellular responses and their potential use as therapeutic agents .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial effects of several fluorinated compounds found that those with thiol functionalities exhibited enhanced activity against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Study 2: Antioxidant Properties

Research into sulfur-containing compounds revealed that they possess antioxidant properties that can protect against oxidative damage in cellular models. The study indicated that this compound could potentially reduce markers of oxidative stress in vitro .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
1,1,1-TrifluoroacetoneTrifluoromethyl and ketoneSimpler structure without thiol functionality
2-Hydroxyethyl sulfideThiol with hydroxyethyl groupLacks trifluoromethyl group
3-Thiopropionic acidThiol-containing carboxylic acidContains carboxylic acid instead of ketone

This table illustrates how the combination of trifluoromethyl and thiol functionalities alongside a carbonyl group may contribute significantly to the compound's potential applications.

Scientific Research Applications

Medicinal Chemistry

1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol has been studied for its potential as a pharmaceutical agent. Its structural characteristics suggest several avenues for therapeutic applications:

  • Monoacylglycerol Lipase (MAGL) Inhibition : Research indicates that derivatives of this compound may act as MAGL inhibitors. This enzyme is crucial in the degradation of endocannabinoids, which are involved in various physiological processes including pain modulation and appetite regulation. Inhibiting MAGL could lead to new treatments for conditions such as chronic pain, anxiety disorders, and metabolic syndromes .

Material Science

The unique properties of this compound make it an interesting candidate for material science applications:

  • Fluorinated Polymers : The presence of fluorine atoms can enhance the thermal stability and chemical resistance of polymers. This compound can be utilized in the synthesis of fluorinated copolymers that exhibit improved performance in harsh environments .

Environmental Applications

Given the growing concern over perfluoroalkyl substances (PFAS), compounds like this compound are being investigated for their environmental impact and potential remediation strategies:

  • PFAS Research : As a member of the PFAS family, understanding the behavior of this compound in environmental contexts is crucial. Studies focus on its persistence in ecosystems and potential methods for degradation or removal from contaminated sites .

Case Study 1: MAGL Inhibition

A study published in a patent document highlights the efficacy of 1,1,1-Trifluoro-3-hydroxypropan-2-yl carbamate derivatives as MAGL inhibitors. These compounds showed promise in preclinical models for treating pain and inflammation-related disorders .

Case Study 2: Polymer Development

Research conducted on fluorinated polymers incorporating this compound demonstrated enhanced properties such as lower surface energy and increased resistance to solvents. These findings suggest potential applications in coatings and sealants where durability is essential .

Comparison with Similar Compounds

Substituent Variations in Fluorinated Propanol Derivatives

Fluorinated propanol derivatives often exhibit structural diversity in their C3 substituents. Below is a comparative analysis of key analogs:

Compound Name Substituent at C3 Molecular Weight (g/mol) Key Features/Applications Reference(s)
1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-ol -SCH₂CH₂OH ~238.23 (estimated) Hydrophilic due to hydroxyl groups; potential for hydrogen bonding
1,1,1-Trifluoro-3-(2-thienyl)propan-2-ol -S(C₄H₃S) (thienyl group) 196.19 Lipophilic thiophene moiety; possible use in organic electronics
1,1,1-Trifluoro-3-(naphthalen-2-yl)propan-2-ol -C₁₀H₇ (naphthyl group) 240.23 Enhanced aromaticity; applications in fluorescent probes
1,1,1-Trifluoro-3-(pyridin-2-ylsulfanyl)propan-2-ol -S(C₅H₃N) (pyridinylsulfanyl group) 255.21 Nitrogen-containing heterocycle; potential kinase inhibition
1,1,1-Trifluoro-3-[4-(trifluoromethoxy)phenyl]propan-2-ol -C₆H₄(OCF₃) (polyfluorinated aryl) 274.16 High electronegativity; resistance to metabolic degradation

Physicochemical Properties

  • Solubility : The hydroxyethylsulfanyl group enhances hydrophilicity compared to aryl or thienyl analogs, which are more lipophilic .
  • Thermal Stability : Trifluoromethyl groups generally improve thermal stability. For example, 1,1,1-trifluoro-3-(2-methoxyphenyl)propan-2-ol has a melting point >100°C, while thienyl analogs may decompose at lower temperatures due to sulfur oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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